4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide
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Overview
Description
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with an ethyl group and a styryl group that contains two methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide typically involves the reaction of 4-ethylpyridine with 2,3-dimethoxybenzaldehyde in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:
Base: Commonly used bases include sodium hydroxide or potassium carbonate.
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile.
Temperature: The reaction mixture is typically heated to reflux to facilitate the formation of the styryl intermediate.
Quaternization: The intermediate is then treated with methyl iodide to form the final pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the styryl group or the pyridinium ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and inhibit cancer cell proliferation.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide involves its interaction with specific molecular targets. In medicinal chemistry, it may exert its effects by:
Binding to DNA: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular metabolism, thereby affecting cell viability.
Modulation of Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethoxystyryl)-1-methylpyridinium iodide: Similar structure but with a methyl group instead of an ethyl group.
4-(3,4-Dimethoxystyryl)-1-ethylpyridinium iodide: Similar structure but with methoxy groups at different positions.
2-(2,5-Dimethoxystyryl)-1-methylpyridinium iodide: Similar structure but with methoxy groups at different positions and a methyl group.
Uniqueness
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions of the styryl group may enhance its ability to interact with biological targets and improve its solubility in organic solvents.
Properties
IUPAC Name |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.HI/c1-4-18-12-10-14(11-13-18)8-9-15-6-5-7-16(19-2)17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b9-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPOIZJPFDISC-HRNDJLQDSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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